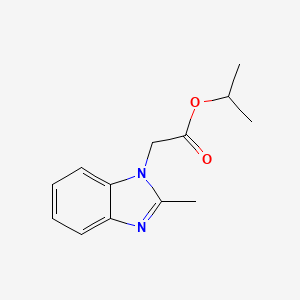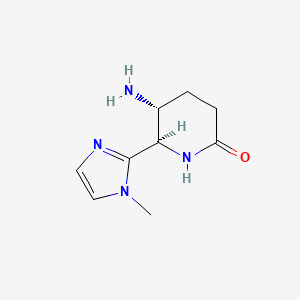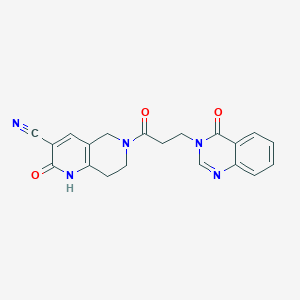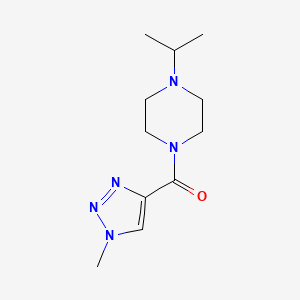
(4-イソプロピルピペラジン-1-イル)(1-メチル-1H-1,2,3-トリアゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a chemical compound that is a derivative of the 1,2,3-triazole family . It is related to a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
Synthesis Analysis
The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .作用機序
The mechanism of action of (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter systems in the brain, particularly the dopamine and serotonin systems.
Biochemical and Physiological Effects
Studies have shown that (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has a range of biochemical and physiological effects. These include an increase in dopamine and serotonin levels, as well as an improvement in cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying specific neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research involving (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various neurological disorders. Additionally, research could focus on developing new synthetic methods for producing this compound with higher yields and purity.
合成法
There are several methods for synthesizing (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, including the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the use of N-alkylation reaction. These methods have been proven to be effective in producing high yields of the compound.
科学的研究の応用
アポトーシス誘導能
この化合物は、アポトーシス誘導能について研究されています . アポトーシスは、多細胞生物で起こるプログラムされた細胞死のプロセスです。 この化合物は、BT-474細胞においてアポトーシスを誘導することが示されています .
チューブリン重合阻害
この化合物は、チューブリン重合阻害研究について評価されています . チューブリン重合は、チューブリンモノマーが結合して、細胞骨格の構成要素である微小管と呼ばれるポリマーを形成するプロセスです。 このプロセスの阻害は、細胞周期停止およびアポトーシスにつながる可能性があります .
細胞毒性
この化合物は、BT-474、HeLa、MCF-7、NCI-H460、HaCaT細胞などのさまざまな癌細胞株に対するin vitro細胞毒性についてスクリーニングされています . 細胞毒性化合物は、癌細胞を殺すために癌治療によく用いられます。
細胞周期停止
この化合物は、sub-G1およびG2/M期において細胞周期停止を誘導することが示されています . 細胞周期停止とは、細胞周期が停止することです。これは、アポトーシス、老化、またはDNA修復につながる可能性があります。
コロニー形成阻害
この化合物は、濃度依存的にBT-474細胞のコロニー形成を阻害することが示されています . これは、この化合物が癌細胞の増殖と拡散を防ぐために使用できる可能性を示唆しています。
薬物様特性
この化合物のin silico研究により、薬物様特性を有していることが明らかになりました . これは、この化合物が治療薬として開発できる可能性を示唆しています。
特性
IUPAC Name |
(1-methyltriazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9(2)15-4-6-16(7-5-15)11(17)10-8-14(3)13-12-10/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXYMAZZKKFEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CN(N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
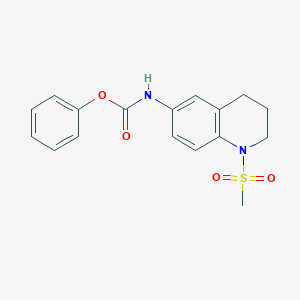

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)

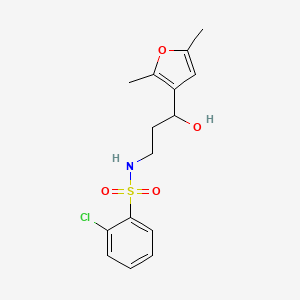

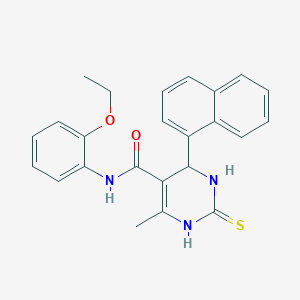
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
